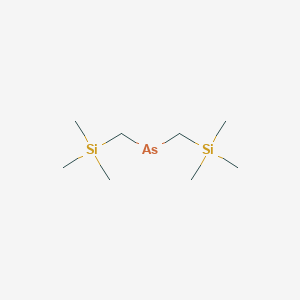
CID 13610909
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 13610909 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CID 13610909 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically includes steps such as condensation, cyclization, and purification. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, which may include the use of continuous flow reactors, automated systems, and advanced purification techniques. The goal is to produce the compound efficiently and cost-effectively while maintaining high quality.
Análisis De Reacciones Químicas
Types of Reactions: CID 13610909 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound
Aplicaciones Científicas De Investigación
CID 13610909 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its ability to modulate specific molecular targets. In industry, the compound is utilized in the development of new materials and technologies.
Mecanismo De Acción
The mechanism of action of CID 13610909 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic applications and optimizing its use in research and industry.
Comparación Con Compuestos Similares
CID 13610909 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or functional groups, but this compound may exhibit distinct properties or activities that set it apart Some similar compounds include those with analogous chemical structures or those that undergo similar types of reactions
Conclusion
This compound is a versatile and valuable compound with numerous applications in scientific research and industry Its unique properties and ability to undergo various chemical reactions make it a valuable tool for chemists, biologists, and medical researchers
Propiedades
Fórmula molecular |
C8H22AsSi2 |
|---|---|
Peso molecular |
249.35 g/mol |
InChI |
InChI=1S/C8H22AsSi2/c1-10(2,3)7-9-8-11(4,5)6/h7-8H2,1-6H3 |
Clave InChI |
BTKYBZCEPZWAAA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C[As]C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


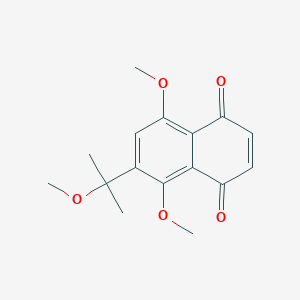
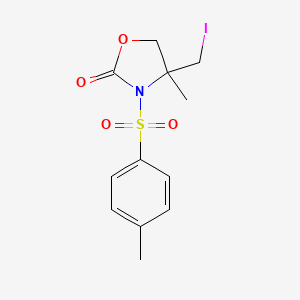
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
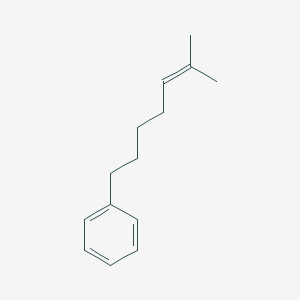
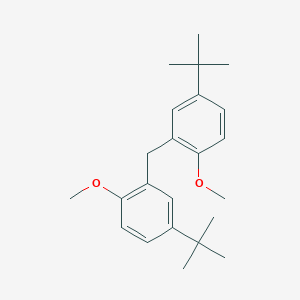
![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)
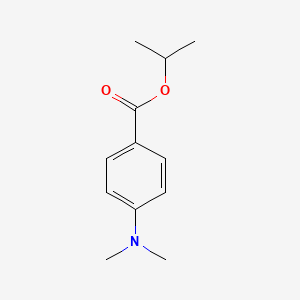
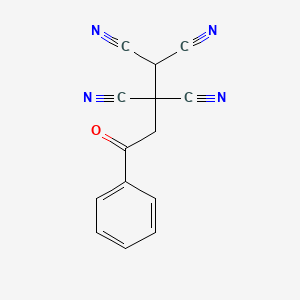
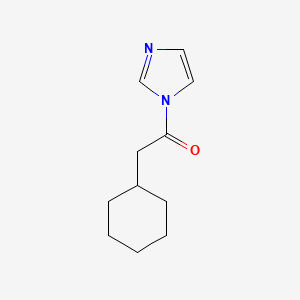
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-](/img/structure/B14344938.png)
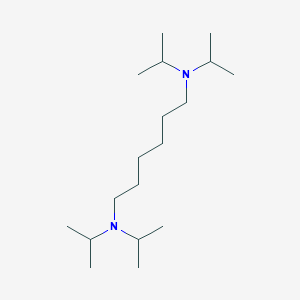
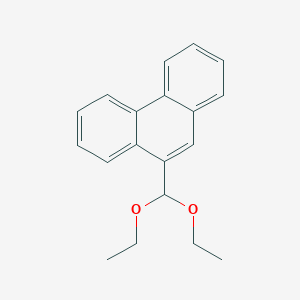
![(3E)-3-[(Diphenylmethyl)imino]butan-2-one](/img/structure/B14344951.png)
